Sotalol(1+)

Description

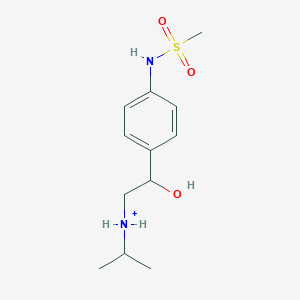

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H21N2O3S+ |

|---|---|

Molecular Weight |

273.37 g/mol |

IUPAC Name |

[2-hydroxy-2-[4-(methanesulfonamido)phenyl]ethyl]-propan-2-ylazanium |

InChI |

InChI=1S/C12H20N2O3S/c1-9(2)13-8-12(15)10-4-6-11(7-5-10)14-18(3,16)17/h4-7,9,12-15H,8H2,1-3H3/p+1 |

InChI Key |

ZBMZVLHSJCTVON-UHFFFAOYSA-O |

SMILES |

CC(C)[NH2+]CC(C1=CC=C(C=C1)NS(=O)(=O)C)O |

Canonical SMILES |

CC(C)[NH2+]CC(C1=CC=C(C=C1)NS(=O)(=O)C)O |

Origin of Product |

United States |

Molecular and Cellular Mechanisms of Action of Sotalol 1+

Beta-Adrenergic Receptor Blockade (Class II Antiarrhythmic Properties)

Sotalol's Class II antiarrhythmic effects stem from its ability to act as a non-selective beta-adrenergic receptor antagonist. nih.govopenaccessjournals.com This means it blocks both beta-1 (β1) and beta-2 (β2) adrenergic receptors. nih.govcvpharmacology.com The l-isomer of sotalol (B1662669) is primarily responsible for this beta-blocking activity. hres.ca

Non-Selective Antagonism of Beta1- and Beta2-Adrenergic Receptors

Sotalol(1+) competitively binds to β1- and β2-adrenergic receptors, preventing the binding of catecholamines like norepinephrine (B1679862) and epinephrine (B1671497). cvpharmacology.comwikipedia.org The blockade of β1-adrenergic receptors, which are predominant in the heart, leads to a reduction in heart rate and myocardial contractility. nih.govcvpharmacology.com The antagonism of β2-adrenergic receptors can affect peripheral vascular resistance. nih.gov Studies have shown that sotalol is a non-cardioselective beta-blocker, meaning it does not have a preference for β1 over β2 receptors. hres.cachapman.edu While some research suggests sotalol may have a lower potential to cross the blood-brain barrier due to its low lipophilicity, it has been observed to inhibit β1-adrenergic receptors in both the plasma membrane and the Golgi apparatus within cardiomyocytes. wikipedia.orgbiorxiv.orgpnas.org

Disruption of Catecholamine-Mediated Signaling Cascades

By blocking beta-adrenergic receptors, sotalol(1+) disrupts the downstream signaling pathways normally activated by catecholamines. wikipedia.org

Beta-adrenergic receptors are coupled to Gs-proteins. cvpharmacology.com When a catecholamine binds to the receptor, it activates the associated G protein complex. Sotalol(1+), by preventing this initial binding, inhibits the activation of the Gs-protein. wikipedia.org This is a crucial step in the signaling cascade.

The activated Gs-protein normally stimulates adenylyl cyclase, an enzyme that converts adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). researchgate.nettandfonline.com By inhibiting G protein activation, sotalol(1+) leads to a decrease in the production of cAMP. wikipedia.org cAMP acts as a second messenger, and its reduced concentration is a key factor in the effects of beta-blockade. ahajournals.orgmdpi.com

The decrease in cAMP levels has a direct impact on intracellular calcium (Ca2+) concentrations. wikipedia.org Lower cAMP levels lead to reduced activation of protein kinase A (PKA), which in turn decreases the phosphorylation of calcium channels. ahajournals.org This results in a decreased influx of calcium into the cardiac cells, contributing to the negative inotropic and chronotropic effects. wikipedia.orgresearchgate.net

Effects on Cellular Chronotropy and Inotropy in Isolated Cardiac Systems

In isolated cardiac preparations, sotalol(1+) demonstrates clear effects on the heart's rate (chronotropy) and force of contraction (inotropy). nih.govnih.gov

The beta-blocking action of sotalol(1+) reduces heart rate by slowing the spontaneous depolarization of pacemaker cells in the sinoatrial node. nih.govhres.ca This is a direct consequence of the reduced cAMP levels and subsequent modulation of ion channels involved in pacemaking.

Regarding inotropy, sotalol's beta-blockade leads to a decrease in myocardial contractility. nih.govnih.gov This negative inotropic effect is primarily due to the reduction in intracellular calcium availability for the contractile machinery. wikipedia.org However, the Class III effects of sotalol can complicate this picture. Some studies in isolated human myocardium have shown that while the racemic mixture DL-sotalol has negative inotropic properties due to its beta-blocking activity, its d-isomer, which has minimal beta-blocking effects, does not exhibit positive inotropic effects in ventricular myocardium. nih.gov In fact, in failing human myocardium, the heart rate reduction caused by beta-blockade can paradoxically increase contractile force due to an inverse force-frequency relationship. nih.gov Furthermore, some research suggests that sotalol's Class III action of prolonging the action potential duration may have a reverse use-dependent positive inotropic effect, potentially counteracting the negative inotropic effect of its beta-blockade. jacc.org

Table 1: Effects of Sotalol(1+) on Cardiac Cellular Properties

| Property | Effect | Primary Mechanism | Supporting Evidence |

|---|---|---|---|

| Chronotropy | Decrease | Beta-1 adrenergic blockade, leading to reduced sinoatrial node firing rate. nih.govhres.ca | Studies in isolated cardiac tissue and intact animals show a slowing of the heart rate. hres.ca |

| Inotropy | Decrease (primarily) | Beta-1 adrenergic blockade, reducing intracellular calcium and myocardial contractility. nih.govwikipedia.org | Invasive hemodynamic studies show a decrease in cardiac index. hres.ca |

| Inotropy | Potential for reverse use-dependent positive effect | Class III action prolonging action potential duration, allowing more calcium entry. jacc.org | Studies in intact canine hearts suggest this effect can attenuate the negative inotropic impact of beta-blockade. jacc.org |

Renin Release Inhibition

Sotalol is a non-selective beta-adrenergic receptor blocker. medsafe.govt.nzmedsafe.govt.nz This beta-blocking activity is fundamental to its ability to inhibit the release of renin. medsafe.govt.nzmedsafe.govt.nzdroracle.aistarship.org.nz The sympathetic nervous system, through the action of catecholamines like epinephrine and norepinephrine on beta-1 adrenergic receptors in the kidneys, stimulates renin release. wikipedia.org By competitively blocking these receptors, sotalol curtails this stimulation, leading to a significant reduction in plasma renin concentration. medsafe.govt.nzdroracle.aiwikipedia.orgnih.gov This effect is observed both at rest and during exercise. medsafe.govt.nz

Potassium Channel Blockade (Class III Antiarrhythmic Properties)

The Class III antiarrhythmic properties of Sotalol(1+) stem from its ability to block potassium channels, specifically the rapid component of the delayed rectifier potassium current (I_Kr). nih.govpatsnap.comahajournals.orgmdpi.com This action prolongs the duration of the cardiac action potential and the effective refractory period in various cardiac tissues, including the atrium and ventricle. nih.govopenaccessjournals.comhmdb.ca

Competitive Inhibition of the Rapid Delayed Rectifier Potassium Current (I_Kr / hERG)

Sotalol(1+) acts as a potent competitive inhibitor of the I_Kr current, which is encoded by the human ether-a-go-go-related gene (hERG). nih.govpatsnap.comtandfonline.com This inhibition is a key element of its Class III antiarrhythmic effect. nih.govpatsnap.comopenaccessjournals.com The blockade of these potassium channels delays the repolarization phase (phase 3) of the cardiac action potential. nih.govpatsnap.com Unlike some other antiarrhythmic agents, sotalol does not affect the fast sodium channels responsible for the initial depolarization (phase 0) of the action potential. oup.comuniba.it

The inhibitory concentration (IC50) of sotalol for the hERG channel is reported to be approximately 290 µM, indicating it is a low-affinity binder compared to other methanesulfonanilide drugs. researchgate.netnih.gov

Molecular Interaction with hERG Channel Pore and Selectivity Filter

The interaction of Sotalol(1+) with the hERG channel occurs within the inner cavity of the channel pore. nih.govnih.gov Docking studies and molecular dynamics simulations have provided insights into the specific binding modes. The cationic form of sotalol, Sotalol(1+), can form cation-π and π-stacking interactions with the aromatic side chains of key residues within the pore, namely Tyrosine 652 (Y652) and Phenylalanine 656 (F656) located on the S6 helix. nih.govdeepdyve.com

However, unlike high-affinity methanesulfonanilide blockers, sotalol's binding is not significantly affected by mutations of the S624 residue at the base of the selectivity filter. nih.gov This suggests that while sotalol interacts with the canonical drug-binding residues in the pore, its smaller size may prevent it from making simultaneous, strong contacts with both the aromatic residues and the pore-helix residues, which contributes to its lower affinity. nih.gov

Influence of Channel Gating on Drug Binding (Open vs. Inactivated States)

The binding of Sotalol(1+) to the hERG channel is state-dependent, with evidence suggesting a complex interplay between the open and inactivated states of the channel. frontiersin.orgnih.govahajournals.org It is postulated that sotalol primarily accesses its binding site when the channel is in the open conformation. nih.govahajournals.orgahajournals.org Once bound, the drug-receptor interaction appears to be stabilized by the channel entering the inactivated state. nih.govahajournals.orgahajournals.org

Interestingly, increasing the rate of channel inactivation by strong depolarization has been shown to reduce the block by sotalol, suggesting that the drug does not preferentially bind to the already inactivated state. nih.govahajournals.org Furthermore, mutations that disable inactivation significantly reduce the blocking effect of sotalol. nih.govahajournals.org This supports a model where initial binding to the open pore is followed by stabilization of the drug-channel complex by the process of inactivation. nih.govahajournals.org Some studies also suggest that certain drugs, including sotalol, can become trapped within the pore as the channel gate closes. frontiersin.org

Role of Specific Intra-cavity Residues in Ligand Interaction (e.g., F656, Y652)

The aromatic residues F656 and Y652 within the inner cavity of the hERG channel are crucial for the binding of many drugs, including Sotalol(1+). nih.govfrontiersin.orgelifesciences.org Experimental studies involving mutagenesis have confirmed the importance of these residues. Mutation of Y652 to alanine (B10760859) has been shown to cause a moderate but statistically significant reduction in the blocking effect of d-sotalol on the hERG current. nih.gov

Computational models show that the charged secondary aliphatic amino group of sotalol can engage in cation-π interactions with the aromatic rings of F656 or Y652. nih.gov The aromatic moiety of sotalol can also participate in π-stacking interactions with these residues. nih.gov The constricted and hydrophobic nature of the intra-cellular cavity, defined by the positioning of Y652 and F656, creates a specific binding pocket for these interactions. elifesciences.orgbiorxiv.org

Electrophysiological Manifestations at the Cellular and Tissue Levels

At the cellular level, the primary electrophysiological effect of Sotalol(1+) is the prolongation of the action potential duration (APD). starship.org.nznih.govopenaccessjournals.com This is a direct consequence of the inhibition of the I_Kr current, which slows down the repolarization process. patsnap.comhmdb.ca This effect is observed in atrial and ventricular myocytes as well as in Purkinje fibers. openaccessjournals.comoup.com

At the tissue level, this prolongation of the APD translates to an increase in the effective refractory period (ERP) in the atria, ventricles, and atrioventricular nodal and accessory pathways. nih.govhmdb.caoup.com This lengthening of the refractory period is a key mechanism by which sotalol prevents re-entrant arrhythmias. uniba.it On a surface electrocardiogram (ECG), this effect is manifested as a prolongation of the QT interval. nih.govopenaccessjournals.comoup.com

Sotalol exhibits a characteristic known as "reverse use-dependence," where its effect on prolonging the action potential is more pronounced at slower heart rates. nih.govopenaccessjournals.comahajournals.org

Interactive Data Table: Key Molecular Interactions of Sotalol(1+)

| Interacting Component | Mechanism of Interaction | Consequence of Interaction |

| Beta-1 Adrenergic Receptors | Competitive, non-selective blockade | Inhibition of renin release, decreased heart rate |

| hERG/I_Kr Potassium Channel | Competitive inhibition | Prolongation of action potential duration |

| Y652 (hERG S6 helix) | Cation-π and π-stacking interactions | Contributes to drug binding and channel block |

| F656 (hERG S6 helix) | Cation-π and π-stacking interactions | Contributes to drug binding and channel block |

Prolongation of Cardiac Action Potential Duration (APD)

A primary electrophysiological effect of Sotalol(1+) is the prolongation of the cardiac action potential duration (APD). openaccessjournals.comnih.gov This Class III antiarrhythmic action is achieved through the inhibition of potassium channels, specifically the rapid component of the delayed rectifier potassium current (I_Kr). patsnap.comdrugbank.commaplespub.com By blocking these channels, Sotalol(1+) delays the repolarization phase of the action potential. patsnap.comwikipedia.org This effect is observed in various cardiac tissues, including the atria, ventricles, and nodal and extranodal tissues. openaccessjournals.comnih.gov

Studies have demonstrated that Sotalol(1+) significantly increases the duration of the monophasic action potential in both the right atrium and right ventricle. nih.gov This prolongation is a key factor in its ability to terminate and prevent reentrant arrhythmias. The lengthening of the APD is concentration-dependent. openaccessjournals.com Research has shown that at Sotalol(1+) concentrations of 10 and 20 mg/L, the APD90 (action potential duration at 90% repolarization) was significantly longer than at baseline. koreamed.org

| Study Finding | Effect on APD | Reference |

| Sotalol(1+) prolongs the action potential duration in the atrium and ventricle. | Lengthens APD | openaccessjournals.comnih.gov |

| Intravenous sotalol significantly increased right atrial and right ventricular monophasic action potential duration. | Increases monophasic APD | nih.gov |

| Sotalol(1+) at concentrations of 10 and 20 mg/L significantly prolonged APD90. | Prolongs APD90 | koreamed.org |

Extension of Effective Refractory Periods in Cardiac Myocytes

Concurrent with the prolongation of the action potential duration, Sotalol(1+) extends the effective refractory period (ERP) in cardiac myocytes. openaccessjournals.comnih.gov The ERP is the time during which a cardiac cell is unable to initiate another action potential. By prolonging the APD, Sotalol(1+) effectively lengthens this refractory period. patsnap.com

This extension of the ERP has been observed in atrial and ventricular muscle, as well as in atrioventricular (AV) nodal and accessory pathway tissues. openaccessjournals.comhres.canih.gov For instance, intravenous administration of sotalol has been shown to significantly increase the right atrial and right ventricular effective refractory periods. nih.gov This effect contributes to its antiarrhythmic efficacy by making the cardiac tissue less susceptible to premature stimuli that can trigger or sustain arrhythmias. maplespub.com The increase in ERP is a direct consequence of the delayed repolarization caused by the blockade of potassium currents.

| Tissue | Effect of Sotalol(1+) on ERP | Reference |

| Atrial Muscle | Increases ERP | openaccessjournals.comnih.govnih.gov |

| Ventricular Muscle | Increases ERP | openaccessjournals.comnih.govnih.gov |

| Nodal and Extranodal Tissue | Increases ERP | nih.gov |

Impact on Repolarization Phase Dynamics

Sotalol(1+)'s primary influence on the repolarization phase (Phase 3) of the cardiac action potential is the delay caused by blocking the outward potassium currents, particularly I_Kr. patsnap.comnih.gov This leads to a prolongation of the QT interval on the surface electrocardiogram (ECG). openaccessjournals.com The effect of Sotalol(1+) on repolarization is notably "reverse use-dependent," meaning its potassium channel blocking effect is more pronounced at slower heart rates. nih.gov

Research has shown that ventricular repolarization, as measured by the QTc and JTc intervals, is significantly prolonged at rest with sotalol compared to placebo or other beta-blockers like propranolol. nih.gov However, this effect may be attenuated during exercise-induced tachycardia, suggesting that the Class III activity of sotalol is rate-dependent. nih.gov Studies have also indicated that while I_Kr blockers like sotalol markedly lengthen APD, selective blockers of the slow delayed rectifier potassium current (I_Ks) have a much smaller effect on the APD in normal human ventricular muscle. researchgate.net

Integrated Mechanistic Perspectives: Synergy and Interplay of Class II and Class III Actions

The clinical efficacy of Sotalol(1+) stems from the synergistic interplay of its Class II (beta-blockade) and Class III (potassium channel blockade) properties. openaccessjournals.compatsnap.com The Class II action, primarily attributed to the l-isomer, involves non-selective beta-adrenoceptor blockade, which reduces the influence of the sympathetic nervous system on the heart. patsnap.comhres.ca This leads to a decreased heart rate, reduced AV nodal conduction, and a decrease in myocardial oxygen demand. patsnap.comhres.ca

The Class III action, shared by both d- and l-isomers, prolongs the APD and ERP. pediatriconcall.comhres.ca This dual action makes Sotalol(1+) effective in a variety of supraventricular and ventricular arrhythmias. openaccessjournals.compatsnap.com The beta-blocking properties can help to control heart rate and are particularly useful in arrhythmias triggered or exacerbated by adrenergic stimulation. nih.gov Simultaneously, the Class III effects help to terminate reentrant circuits and prevent their recurrence by prolonging the refractory period of the cardiac tissue. patsnap.com

Stereochemistry and Enantioselective Pharmacology of Sotalol 1+

Stereoisomerism of Sotalol (B1662669): Racemic Mixture Composition (d- and l-isomers)

Sotalol is administered clinically as a racemic mixture, meaning it consists of equal amounts of its two stereoisomers: d-sotalol and l-sotalol. nih.govnih.govhres.ca These isomers are enantiomers, which are non-superimposable mirror images of each other. ecgbert.sheffield.sch.uk The presence of a chiral center, an asymmetric carbon atom in its ethanolamine (B43304) side chain, gives rise to this stereoisomerism. kup.atresearchgate.net

The nomenclature of sotalol's enantiomers can be a source of confusion. Unlike many other beta-blockers with an aryloxypropanolamine structure where the l-enantiomer (B50610) corresponds to the (S)-configuration, in sotalol's phenylethanolamine structure, the l-enantiomer is the (R)-isomer, and the d-enantiomer is the (S)-isomer. kup.atresearchgate.net For clarity and consistency with clinical and pharmacological literature, this article will use the d- and l- nomenclature.

Differential Pharmacological Activities of d-Sotalol and l-Sotalol Enantiomers

The two enantiomers of sotalol, while chemically similar, interact differently with biological targets, leading to distinct pharmacological effects. This is a classic example of stereoselectivity in drug action.

Stereoselective Beta-Adrenergic Blocking Activity of l-Sotalol

The beta-adrenergic blocking activity of sotalol, which classifies it as a Class II antiarrhythmic, is almost exclusively attributed to the l-sotalol enantiomer. nih.govnih.govhres.ca The l-isomer is significantly more potent in blocking beta-adrenoceptors than the d-isomer. nih.govkup.at In fact, the affinity of d-sotalol for beta-adrenergic receptors is reported to be 30 to 60 times lower than that of l-sotalol. nih.govresearchgate.net This high degree of stereoselectivity means that at therapeutic doses, l-sotalol is responsible for the observed beta-blocking effects, such as a decrease in heart rate. kup.atdrugbank.com

Non-Stereoselective Potassium Channel Blocking Activity of d- and l-Sotalol

In contrast to its beta-blocking activity, the Class III antiarrhythmic effect of sotalol, which involves the blockage of potassium channels, is not stereoselective. nih.govnih.gov Both d-sotalol and l-sotalol possess similar potency in blocking the delayed rectifier potassium current (IKr). nih.govualberta.canih.gov This action prolongs the duration of the cardiac action potential and the effective refractory period in both atrial and ventricular tissues. nih.govnih.govhres.ca This shared property contributes to the antiarrhythmic efficacy of the racemic mixture. nih.gov

| Enantiomer | Beta-Adrenergic Blocking Activity (Class II) | Potassium Channel Blocking Activity (Class III) |

|---|---|---|

| d-Sotalol | Minimal to negligible nih.govdrugbank.com | Potent nih.govnih.gov |

| l-Sotalol | Potent nih.govnih.gov | Potent nih.govnih.gov |

Molecular Basis of Enantioselective Receptor Interactions and Ligand Binding

The stereoselective interaction of sotalol's enantiomers with beta-adrenergic receptors is a result of the three-dimensional arrangement of atoms in the molecules and the specific binding pocket of the receptor. biorxiv.orgmdpi.com For effective binding to a beta-adrenergic receptor, a precise three-point interaction between the drug molecule and the receptor is required. mdpi.com The l-sotalol enantiomer, with its specific spatial configuration, can achieve this optimal fit, leading to high-affinity binding and subsequent receptor blockade. biorxiv.org

Conversely, the d-sotalol enantiomer, being a mirror image, cannot establish the same crucial interactions with the receptor's binding site. biorxiv.org This steric hindrance results in a much lower binding affinity and, consequently, minimal beta-blocking activity. nih.govresearchgate.net While molecular modeling studies have aimed to elucidate the precise atomic-level interactions, clearly distinguishing the stereospecific preferences through computational methods alone remains a challenge. biorxiv.orgbiorxiv.org However, the functional consequences of these different binding affinities are well-established. biorxiv.org The binding of sotalol to plasma proteins, however, appears to be non-stereoselective. chapman.edu

Stereochemical Implications for Electrophysiological Modulation and Differential Effects

The beta-blocking action of l-sotalol contributes to a slowing of the sinus heart rate and a decrease in atrioventricular (AV) nodal conduction. nih.govhres.ca These are characteristic Class II effects.

Both enantiomers contribute to the Class III effects by prolonging the action potential duration and the effective refractory period in various cardiac tissues, including the atria, ventricles, and AV node. nih.govhres.canih.gov This is achieved through their non-stereoselective blockade of potassium channels. nih.gov Studies have shown that both d-sotalol and l-sotalol prolong the action potential duration to a similar extent in isolated rabbit atrioventricular node cells. nih.gov

The combination of these effects in the racemic mixture results in a unique electrophysiological profile. The prolongation of the QT interval on the surface electrocardiogram is a dose-dependent effect of sotalol, reflecting its Class III activity. nih.govdrugs.com The differential effects of the enantiomers allow for a modulation of cardiac electrophysiology that combines heart rate control (primarily from l-sotalol) with a potent prolongation of repolarization (from both d- and l-sotalol). nih.govchapman.edu

| Electrophysiological Parameter | Effect of d-Sotalol | Effect of l-Sotalol | Effect of Racemic Sotalol |

|---|---|---|---|

| Sinus Cycle Length | Minimal Increase nih.gov | Significant Increase hres.ca | Significant Increase jacc.org |

| AV Nodal Conduction | Minimal Slowing nih.gov | Significant Slowing hres.ca | Significant Slowing nih.gov |

| Atrial Refractory Period | Prolongation nih.gov | Prolongation hres.canih.gov | Prolongation hres.ca |

| Ventricular Refractory Period | Prolongation nih.gov | Prolongation hres.canih.gov | Prolongation jacc.org |

| Action Potential Duration | Prolongation nih.gov | Prolongation nih.govnih.gov | Prolongation nih.govhres.ca |

| QT Interval | Prolongation nih.gov | Prolongation hres.canih.gov | Prolongation jacc.org |

Synthetic Methodologies for Sotalol 1+ and Its Enantiomers

Asymmetric Synthesis Approaches for Enantiopure Sotalol (B1662669)

Asymmetric synthesis provides direct pathways to specific enantiomers, avoiding the need for resolving racemic mixtures. Key approaches include enantioselective carbon-carbon bond formation and stereoselective reductions.

A notable strategy for the asymmetric synthesis of (S)-(+)-Sotalol utilizes the enantioselective Henry (nitroaldol) reaction as the crucial step. researchgate.netresearchgate.net This approach involves the addition of nitromethane (B149229) to an aldehyde precursor, N-(4-formylphenyl)methanesulfonamide, to create a chiral β-nitro alcohol. researchgate.netrjraap.com

The reaction is catalyzed by a chiral copper(II) complex, often derived from camphor (B46023) and an aminopyridine ligand. researchgate.netresearchgate.net For instance, the use of a Cu(OAc)₂·H₂O complex with a camphor-derived amino pyridine (B92270) ligand in ethanol, with diisopropylethylamine (DIPEA) as a base, has been shown to produce the desired (R)-1-(4-methanesulfonamidophenyl)-2-nitroethanol intermediate with high enantiomeric excess (ee). researchgate.net One study reported achieving a 92% ee for this nitro alcohol intermediate in a 65% yield. researchgate.net

Following the Henry reaction, the synthesis is completed through a two-step sequence:

Reduction of the nitro group : The nitro alcohol is hydrogenated, typically using a palladium on carbon (Pd/C) catalyst, to convert the nitro group into a primary amine, yielding a chiral amino alcohol. researchgate.net

Reductive amination : The resulting amino alcohol undergoes reductive alkylation with acetone (B3395972) and a reducing agent like sodium borohydride (B1222165) (NaBH₄) to introduce the isopropyl group onto the amine, affording the final (S)-(+)-Sotalol product. researchgate.net

This synthetic route is valued for its high stereoselectivity, which originates from the well-defined transition state of the copper-catalyzed Henry reaction. researchgate.netmdpi.com

Table 1: Enantioselective Henry Reaction for (S)-(+)-Sotalol Synthesis

| Step | Reactants | Catalyst/Reagents | Product | Yield | Enantiomeric Excess (ee) | Reference |

| 1. Henry Reaction | N-(4-formylphenyl)methanesulfonamide, Nitromethane | Cu(OTf)₂-aminopyridine complex (10 mol%), DIPEA, EtOH | (R)-1-(4-methanesulfonamidophenyl)-2-nitroethanol | 65% | 92% | researchgate.net |

| 2. Reduction | (R)-1-(4-methanesulfonamidophenyl)-2-nitroethanol | H₂, 10% Pd/C, MeOH/EtOH | (S)-1-Amino-1-(4-methanesulfonamidophenyl)ethanol | Quantitative | - | researchgate.net |

| 3. Reductive Alkylation | (S)-1-Amino-1-(4-methanesulfonamidophenyl)ethanol | Acetone, NaBH₄, EtOH | (S)-(+)-Sotalol | Quantitative | 92% | researchgate.net |

Catalytic asymmetric hydrogenation represents another powerful method for establishing the chiral center in Sotalol. This approach typically involves the stereoselective reduction of a prochiral ketone precursor. rjraap.com A common precursor is 4'-(chloroacetyl)methanesulfonanilide or its bromo-analogue, N-[4-(2-bromoacetyl)phenyl]methanesulfonamide. epa.govbch.ro

The hydrogenation is often catalyzed by ruthenium complexes containing chiral ligands. bch.rocapes.gov.br For instance, the asymmetric transfer hydrogenation of halo-substituted aryl methyl ketones using a Ru-TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine) catalyst has been successfully applied to synthesize chiral halohydrins, which are key intermediates for (S)-Sotalol. bch.romdpi.com These reactions can achieve very high enantioselectivity, with reported ee values up to 99.7% for related substrates. bch.ro

An alternative hydrogenation strategy involves the direct reduction of an α-amino ketone, such as (4-isopropylaminoacetyl)methanesulfonanilide hydrochloride. rjraap.com Using a rhodium complex with a chiral BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) ligand, this ketone can be hydrogenated to directly yield d-Sotalol. rjraap.com The choice of the (R)- or (S)-BINAP ligand dictates the chirality of the final product. rjraap.com

Table 2: Catalytic Asymmetric Hydrogenation in Sotalol Synthesis

| Precursor | Catalyst System | Hydrogen Source | Key Intermediate/Product | Enantiomeric Excess (ee) | Reference |

| Halo-substituted aryl methyl ketones | Ru-CsDPEN | HCOONa/H₂O | Chiral Halohydrins | Up to 99.7% | bch.ro |

| (4-isopropylaminoacetyl)methanesulfonanilide HCl | Rh-(R)-BINAP | H₂ | d-Sotalol | Not specified | rjraap.com |

Bioenzymatic methods leverage the high stereoselectivity of enzymes to produce enantiopure compounds under mild reaction conditions. For Sotalol, these approaches primarily involve the kinetic resolution of racemic intermediates or the asymmetric reduction of ketone precursors. diva-portal.orggontor.ac.id

One prominent bioenzymatic strategy is the lipase-mediated kinetic resolution of a racemic chlorohydrin precursor. diva-portal.org In a chemoenzymatic process, the precursor 4'-(chloroacetyl)methanesulfonanilide is first reduced to the racemic chlorohydrin. This racemic alcohol then undergoes in-situ acylation catalyzed by a lipase (B570770), such as Pseudomonas cepacia lipase immobilized on ceramic particles (PS-C). diva-portal.org The enzyme selectively acylates one enantiomer, allowing for the separation of the unreacted enantiomerically pure chlorohydrin from its acylated counterpart. Both the resolved chlorohydrin and the corresponding acetate (B1210297) can then be converted to (S)- and (R)-Sotalol, respectively, via nucleophilic substitution with isopropylamine (B41738). diva-portal.org

Whole-cell biocatalysts have also been employed for the asymmetric reduction of ketone precursors. epa.gov For example, the yeast Candida viswanathii MTCC 5158 has been used to reduce N-[4-(2-bromoacetyl)phenyl]-methanesulfonamide to the corresponding (S)-bromohydrin, a key intermediate for (S)-Sotalol synthesis. epa.gov Similarly, the microbial strain Geotrichum sp. 702 has been reported for the stereoselective reduction of a keto precursor of Sotalol. epa.gov These whole-cell systems are advantageous as they contain the necessary enzymes and cofactors within their natural cellular environment. epa.gov

Chemical Transformation Pathways to Sotalol(1+) Derivatives and Precursors

The synthesis of Sotalol relies on key chemical transformations of various precursors and intermediates. The specific pathway often depends on the chosen asymmetric strategy.

A common precursor across several synthetic routes is N-(4-acetylphenyl)methanesulfonamide, which can be synthesized from 4-aminoacetophenone. epa.gov This aryl ketone can then be brominated to yield N-[4-(2-bromoacetyl)phenyl]-methanesulfonamide. epa.gov This bromoketone is a versatile intermediate that can be subjected to asymmetric reduction (either chemically or bioenzymatically) to form the chiral bromohydrin, (S)-N-[4-(2-bromo-1-hydroxyethyl)phenyl]methanesulfonamide. epa.gov This bromohydrin is then converted to (S)-Sotalol by reaction with isopropylamine, where the amine displaces the bromine atom. rjraap.comdiva-portal.org

In syntheses involving the Henry reaction, the key precursor is an aldehyde, N-(4-formylphenyl)methanesulfonamide. researchgate.netrjraap.com This aldehyde is transformed into the chiral nitro alcohol intermediate, which is subsequently reduced to a chiral amino alcohol. The final step is the N-alkylation with an isopropyl group. researchgate.net

Another pathway involves the use of 4'- (chloroacetyl)methanesulfonanilide. rjraap.com This chloro-ketone can be asymmetrically reduced to a chiral chloroalcohol. To avoid side reactions, the hydroxyl group of the chloroalcohol is often protected, for instance as a triethylsilyl (TES) ether. rjraap.com The protected intermediate then reacts with isopropylamine to form the TES-protected Sotalol, which is subsequently deprotected to yield the final product. rjraap.com

Development of Chiral Separation Techniques for Sotalol Enantiomers (e.g., Capillary Electrophoresis)

While asymmetric synthesis aims to produce a single enantiomer, the resolution of racemic mixtures remains an important technique. Capillary electrophoresis (CE) has emerged as a powerful analytical method for the chiral separation of Sotalol enantiomers. researchgate.net This technique offers high resolution, rapid analysis, and low consumption of samples and reagents. bch.ro

The enantioseparation of Sotalol by CE is typically achieved by adding a chiral selector to the background electrolyte (BGE). researchgate.net Cyclodextrins (CDs) and their derivatives are the most commonly used chiral selectors for this purpose. researchgate.netbch.ro The underlying principle is the formation of transient diastereomeric complexes between the Sotalol enantiomers and the chiral CD host, which have different mobilities in the electric field, leading to their separation. researchgate.net

Several types of cyclodextrins have been investigated, including neutral derivatives like randomly methylated-β-cyclodextrin (RAMEB) and hydroxypropyl-β-CD (HP-β-CD), and charged derivatives like carboxymethyl-β-cyclodextrin (CM-β-CD) and sulfobutyl ether-β-CD (SBE-β-CD). researchgate.netmdpi.comnih.gov Studies have shown that RAMEB is particularly effective, providing baseline separation of the R- and S-enantiomers. researchgate.netresearchgate.net

The efficiency of the separation is highly dependent on experimental parameters. Key factors that are optimized include the type and concentration of the chiral selector, the pH and composition of the BGE, the capillary temperature, and the applied voltage. researchgate.net For example, one optimized method utilized a 25 mM phosphoric acid BGE at pH 2.5, containing 30 mM RAMEB, with an applied voltage of +25 kV and a temperature of 15 °C. researchgate.net Under these conditions, the R-sotalol enantiomer was observed to migrate before the S-sotalol enantiomer, achieving separation in under 10 minutes. researchgate.net The use of charged cyclodextrins like CM-β-CD has also proven successful, with one study reporting effective separation using a Tris-H₃PO₄ buffer (pH 5.5) containing 10 mM CM-β-CD. nih.govnih.gov

Table 3: Capillary Electrophoresis Conditions for Sotalol Enantioseparation

| Chiral Selector | Background Electrolyte (BGE) | pH | Key Parameters | Migration Order | Reference |

| Randomly Methylated-β-Cyclodextrin (RAMEB) | 25 mM Phosphoric Acid | 2.5 | 30 mM RAMEB, +25 kV, 15 °C | R-Sotalol then S-Sotalol | researchgate.net |

| Carboxymethyl-β-Cyclodextrin (CM-β-CD) | 20 mM NaH₂PO₄-Na₂HPO₄ | 5.5 | 1.5% w/v CM-β-CD, 5% MeOH, 5% EtOH | Not specified | nih.gov |

| Carboxymethyl-β-Cyclodextrin (CM-β-CD) | 50 mM Tris-H₃PO₄ | 5.5 | 10 mM CM-β-CD | Not specified | nih.gov |

| (2-hydroxypropyl)-β-cyclodextrin | Chitosan-coated capillary | Not specified | Chitosan coating enhances enantioselectivity | Not specified | rjraap.com |

Advanced Analytical Techniques for Sotalol 1+ Characterization and Quantification in Research

Chromatographic Methods

Chromatographic techniques are fundamental in the separation, identification, and quantification of Sotalol(1+) from complex mixtures, such as biological fluids and pharmaceutical formulations. These methods are based on the differential partitioning of the analyte between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC) with UV and Fluorescence Detection

High-Performance Liquid Chromatography (HPLC) is a cornerstone in the analysis of Sotalol(1+), offering high resolution and sensitivity. When coupled with UV and fluorescence detectors, HPLC methods provide robust and reliable quantification.

Several studies have detailed HPLC methods for Sotalol(1+) in biological fluids. nih.gov One such method for analyzing plasma sotalol (B1662669) levels utilizes a reversed-phase chromatographic system with a μBondapak C18 column and fluorometric detection, which is noted to be more rapid than Gas-Liquid Chromatography (GLC). nih.gov For the quantification of sotalol in plasma and urine, a liquid chromatographic method employing solid-phase extraction has been described. nih.gov This method uses a μBondapak C18 column and fluorescence detection with excitation and emission wavelengths of 240 nm and 310 nm, respectively. nih.gov The linearity of this method has been demonstrated over concentration ranges of 10-6000 ng/ml in plasma and 0.5-100 μg/ml in urine. nih.gov

A stereospecific HPLC assay has also been developed to determine sotalol enantiomers in plasma. researchgate.net This method involves derivatization with S-(+)-1-(1-naphthyl)ethyl isocyanate followed by normal-phase HPLC and fluorescence detection at an excitation wavelength of 220 nm. researchgate.net Furthermore, HPLC methods are instrumental in identifying and controlling for impurities in sotalol hydrochloride preparations. mdpi.com A novel gradient HPLC protocol has been used to identify three related substances in sotalol hydrochloride samples. mdpi.com

Table 1: HPLC Methods for Sotalol(1+) Analysis

| Analytical Method | Sample Matrix | Column | Detection | Key Findings |

| Reversed-Phase HPLC | Biological Fluids | μBondapak C18 | Fluorometric | More rapid than GLC for plasma sotalol analysis. nih.gov |

| Liquid Chromatography with Solid-Phase Extraction | Plasma and Urine | μBondapak C18 | Fluorescence (Ex: 240 nm, Em: 310 nm) | Linear over 10-6000 ng/ml in plasma and 0.5-100 μg/ml in urine. nih.gov |

| Stereospecific Normal-Phase HPLC | Plasma | Not Specified | Fluorescence (Ex: 220 nm) | Allows for the determination of sotalol enantiomers after derivatization. researchgate.net |

| Gradient HPLC | Sotalol Hydrochloride | Not Specified | Not Specified | Identified three related substances in sotalol hydrochloride. mdpi.com |

Densitometric Thin-Layer Chromatography (TLC)

Densitometric Thin-Layer Chromatography (TLC) provides a simpler and more cost-effective alternative to HPLC for the quantification of Sotalol(1+). This technique involves separating the compound on a TLC plate and then measuring the density of the separated spot. wisdomlib.org

A stability-indicating densitometric TLC method has been developed for the quantitative estimation of sotalol hydrochloride in the presence of its degradation products. researchgate.net This method utilizes a mobile phase composed of methanol, chloroform, and concentrated ammonia, with densitometric measurement of the intact drug at 230 nm. researchgate.net The method has demonstrated high sensitivity and maintains accuracy even with significant degradation of sotalol. researchgate.net

Table 2: Densitometric TLC Method for Sotalol(1+)

| Parameter | Description |

| Technique | Densitometric Thin-Layer Chromatography researchgate.net |

| Mobile Phase | Methanol, Chloroform, and Concentrated Ammonia researchgate.net |

| Detection Wavelength | 230 nm researchgate.net |

| Application | Quantitative estimation of sotalol hydrochloride in the presence of its degradation products. researchgate.net |

Gas-Liquid Chromatography

Gas-Liquid Chromatography (GLC) is a powerful analytical technique for separating and analyzing volatile and semi-volatile compounds. wisdomlib.org While HPLC is generally considered more rapid for sotalol analysis, GLC can also be employed. nih.gov The principle of GLC is based on the partitioning of the analyte between a gaseous mobile phase and a liquid stationary phase coated on a solid support within a column. wisdomlib.org The separation is achieved based on the differences in the analyte's volatility and its interaction with the stationary phase. wisdomlib.org Detectors commonly used in GLC include flame ionization detectors (FID), thermal conductivity detectors (TCD), and electron capture detectors (ECD). wisdomlib.org

Spectroscopic and Spectrophotometric Approaches

Spectroscopic and spectrophotometric methods are valuable for the characterization and quantification of Sotalol(1+) based on its interaction with electromagnetic radiation. These techniques are often rapid and can be highly sensitive.

Fluorescence Spectrophotometry

Fluorescence spectrophotometry is a highly sensitive technique that utilizes the inherent fluorescence of Sotalol(1+). A spectrofluorimetric method has been developed for the determination of sotalol hydrochloride in tablets and human plasma by measuring its native fluorescence in water at an emission wavelength of 310 nm after excitation at 235 nm. This method is sensitive enough to determine very small amounts of the drug in human plasma, with a detection limit of 0.37 ng/mL and a quantification limit of 1.08 ng/mL.

Another approach involves measuring the fluorescence intensity of sotalol hydrochloride in ethanol after excitation at 238 nm. researchgate.net This method capitalizes on the drug's natural fluorescence without the need for additional enhancers. researchgate.net

pH Absorbance Difference Spectroscopy

The pH absorbance difference spectroscopy method leverages the change in the UV absorbance spectrum of Sotalol(1+) at different pH levels. researchgate.net This technique is based on measuring the absorbance of sotalol in acidic and alkaline solutions, taking advantage of a bathochromic shift (a shift to longer wavelengths) in absorbance under different pH conditions. researchgate.net This method has been shown to be effective in distinguishing the intact sotalol from its acidic degradants, ensuring sensitivity in the presence of degradation products. researchgate.net

UV-Vis Spectroscopy and Colorimetric Analysis

UV-Vis spectrophotometry offers a straightforward and accessible method for the quantitative determination of Sotalol(1+). Direct measurement in the UV region is possible; however, to enhance selectivity, particularly in complex matrices, methods involving derivatization to form a colored product are often employed. semanticscholar.orguran.ua These colorimetric approaches shift the analysis into the visible region of the spectrum, minimizing interference from other UV-absorbing species. semanticscholar.org

One such method involves the reaction of Sotalol(1+) with reagents like bromocresol purple in an acetone (B3395972) medium, resulting in a colored product with maximum absorbance at 399 nm. researchgate.net Another developed technique is based on the reaction with diazole red 2J in a water-methanol medium, which also produces a quantifiable colored solution. semanticscholar.orguran.ua The optimal conditions for these reactions, including reagent concentration, pH, and incubation time, are critical for achieving reproducible and accurate results. researchgate.neturan.ua The stoichiometric relationship between Sotalol(1+) and the colorimetric reagent has been determined to be 1:1 in studies using methods of continuous changes and saturation. uran.ua

The primary advantages of UV-Vis spectrophotometry include its cost-effectiveness, speed, and simplicity. researchgate.netamazonaws.com These methods are particularly well-suited for quality control in pharmaceutical formulations. uran.ua

Table 1: Comparative Data for Colorimetric Sotalol(1+) Analysis

| Parameter | Method 1: Bromocresol Purple | Method 2: Diazole Red 2J |

|---|---|---|

| Reagent | Bromocresol Purple | Diazole Red 2J |

| Medium | Acetone | Water-Methanol |

| λmax (nm) | 399 | 380 |

| Stoichiometry | 1:1 | 1:1 |

| Stability | Stable for 30 minutes | Stable after 15-minute incubation |

Surface-Enhanced Raman Scattering (SERS)

Surface-Enhanced Raman Scattering (SERS) is a highly sensitive vibrational spectroscopy technique with significant potential for the trace-level detection of pharmaceutical compounds like Sotalol(1+). clinmedjournals.orgnih.gov SERS overcomes the primary limitation of conventional Raman spectroscopy—weak signal intensity—by enhancing the Raman signal by factors of 10⁷ to 10¹⁵. clinmedjournals.org This enhancement is achieved when the analyte is adsorbed onto or in close proximity to a nanostructured metallic surface, typically made of gold, silver, or copper. clinmedjournals.orgchemisgroup.us

The enhancement mechanism is attributed to two main effects: an electromagnetic enhancement from the excitation of localized surface plasmons in the metallic nanostructures and a chemical enhancement involving charge-transfer between the analyte and the substrate surface. sfu.ca This combined effect provides a unique "fingerprint" spectrum of the molecule, allowing for high specificity. chemisgroup.us

For pharmaceutical analysis, SERS offers several advantages:

High Sensitivity: Capable of detecting molecules at extremely low concentrations, even down to the single-molecule level. clinmedjournals.org

Specificity: Provides detailed structural information, allowing for the discrimination of analytes from complex biological backgrounds. nih.govmdpi.com

Rapid Analysis: SERS spectra can be acquired in very short times with low-power lasers. clinmedjournals.org

While specific SERS-based assays for Sotalol(1+) are an emerging area of research, the technique has been successfully applied to a wide range of other pharmaceutical compounds, demonstrating its feasibility for quantitative analysis. chemisgroup.ussfu.ca The development of stable and reproducible SERS substrates, such as colloidal silver or gold nanoparticles, is key to its application in routine analytical settings. chemisgroup.us

Electrochemical and Sensor-Based Methodologies

Electrochemical methods provide a powerful alternative for Sotalol(1+) analysis, offering high sensitivity, portability, and cost-effectiveness. These techniques are based on the measurement of electrical signals generated by the oxidation or reduction of Sotalol(1+) at an electrode surface.

Voltammetry involves applying a varying potential to an electrode and measuring the resulting current. nih.gov For Sotalol(1+), electrooxidation at the electrode surface produces a characteristic anodic peak in the voltammogram, the height of which is proportional to its concentration. researchgate.net

Different voltammetric techniques, such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV), have been employed for Sotalol(1+) determination. researchgate.net CV is used to study the electrochemical behavior and reaction kinetics, revealing an irreversible oxidation process for Sotalol(1+). researchgate.net DPV, known for its higher sensitivity and better resolution, is often used for quantitative analysis. researchgate.netnih.gov

The performance of voltammetric sensors can be significantly enhanced by modifying the electrode surface. For instance, a magnetographite-epoxy composite electrode modified with magnetite nanoparticles (MNPs) has been developed for Sotalol(1+) detection. researchgate.net Another approach utilizes an anodically pretreated boron-doped diamond electrode. researchgate.net These modifications increase the electrode's active surface area and catalytic activity, leading to lower detection limits and improved sensitivity. researchgate.netmdpi.com

Table 2: Performance of Different Voltammetric Methods for Sotalol(1+) Detection

| Electrode Type | Voltammetric Technique | Linear Range | Limit of Detection (LOD) |

|---|---|---|---|

| Magnetographite-Epoxy with MNPs | Differential Pulse Voltammetry | 0.5 - 500 µM | 0.015 µM |

| Anodically Pretreated Boron-Doped Diamond | Differential Pulse Voltammetry | 0.39 - 4.22 µmol L⁻¹ | 0.031 µmol L⁻¹ |

| Magnetographite-Epoxy | Amperometry | 0.1 - 2.24 mM | 7.57 µM |

Recent innovations include the development of optical sensors that combine the unique properties of nanoparticles with colorimetric analysis for the trace-level detection of Sotalol(1+). researchgate.net An innovative sensor has been developed using silver nanoparticles (AgNPs) immobilized on parafilm (PF) or poly(methyl methacrylate) (PMMA) microplates. rsc.orgrsc.org

The detection principle relies on the interaction between Sotalol(1+) and the AgNPs, which induces a change in the nanoparticles' localized surface plasmon resonance (LSPR). researchgate.net This interaction causes the AgNPs to aggregate, resulting in a visible color change and a shift in the UV-Vis absorption spectrum. rsc.orgresearchgate.net The analysis can be performed rapidly, with results obtained in as little as five minutes. rsc.org

Quantification can be achieved visually, through UV-Vis spectroscopy, or by using digital image analysis with software like CMYK-based color pickers on a smartphone. rsc.org This approach offers a portable, cost-effective, and rapid method for on-site drug monitoring. researchgate.netrsc.org The strong interaction between Sotalol(1+) and the AgNPs is confirmed by a significant shift in the zeta potential of the nanoparticles upon addition of the analyte. rsc.orgrsc.org

This sensor demonstrated a low limit of quantification of 1 μM and a broad linear range from 0.001 to 20 mM, making it suitable for detecting Sotalol(1+) in biological samples like human blood plasma. researchgate.netrsc.org

Validation and Robustness of Analytical Methods in Research Settings

The validation of any new analytical method is essential to ensure its reliability, reproducibility, and fitness for its intended purpose. uran.ua Validation is performed according to established guidelines, such as those from the International Council for Harmonisation (ICH), and involves assessing several key performance parameters. researchgate.net

Linearity: This parameter confirms that the method's response is directly proportional to the concentration of the analyte within a specific range. researchgate.net For example, a reversed-phase high-performance liquid chromatography (RP-HPLC) method for Sotalol(1+) demonstrated linearity over a range of 5-45 mg/L with a high correlation coefficient (r = 0.9991). nih.gov Spectrophotometric methods have also shown good linearity. uran.ua

Accuracy: Accuracy refers to the closeness of the measured value to the true value. It is often determined by recovery studies, where a known amount of the analyte is spiked into a sample matrix and the percentage recovered is calculated. researchgate.net For Sotalol(1+) analysis, mean recoveries have been reported in the range of 99.23% to 107%. researchgate.netamazonaws.com

Precision: Precision measures the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is typically expressed as the relative standard deviation (RSD). researchgate.net For Sotalol(1+) determination, intra-day and inter-day RSDs have been reported as low as 0.20% and 0.93%, respectively. nih.gov

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. researchgate.net For voltammetric methods, LODs for Sotalol(1+) have reached the nanomolar level (e.g., 0.015 µM). researchgate.net

Robustness: Robustness is the measure of a method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. uran.ua For a spectrophotometric method, robustness was confirmed by showing that minor changes in the quantity of the reagent solution did not significantly alter the absorbance value. researchgate.net

Selectivity/Specificity: This is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. researchgate.netamazonaws.com The selectivity of nanoparticle-based optical sensors has been validated in the presence of other potentially interfering cardiovascular drugs. rsc.orgrsc.org

These validation parameters ensure that the analytical methods used in research settings for Sotalol(1+) are accurate, reliable, and fit for purpose. uran.ua

Table of Compounds

| Compound Name |

|---|

| Sotalol(1+) |

| Silver |

| Gold |

| Copper |

| Bromocresol Purple |

| Diazole red 2J |

| Potassium Sorbate |

| Acetonitrile |

Computational Chemistry and in Silico Modeling of Sotalol 1+

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations provide an atomic-level view of sotalol's behavior, offering insights that are often inaccessible through experimental methods alone. These simulations have been instrumental in understanding sotalol's interactions with its biological targets and the cellular environment.

Atomistic Force Field Development for Sotalol (B1662669) Cationic and Neutral States

A critical first step in performing accurate MD simulations is the development of reliable force fields for the molecule of interest. For sotalol, researchers have developed and validated atomistic force field parameters for both its cationic (Sotalol(1+)) and neutral forms. nih.govnih.govresearchgate.net These parameters, compatible with widely used biomolecular force fields like CHARMM, are derived from quantum mechanical calculations and optimized to reproduce experimental data. nih.govresearchgate.net The development process involves ensuring the models accurately represent molecular geometries, torsional energy profiles, and interactions with water. nih.gov The accuracy of these force fields is often validated by simulating the partitioning of sotalol between water and a lipid membrane, a process for which experimental data is available. nih.govbiorxiv.org

The availability of these validated force fields is crucial, as the ionization state of sotalol significantly influences its behavior. nih.govnih.gov Many drugs, including sotalol, are weak bases that exist in an equilibrium between their ionized and neutral forms at physiological pH. biorxiv.org These different forms can have distinct affinities for their protein targets and different pathways for accessing them. biorxiv.org

Simulation of Drug-Ion Channel Interactions (e.g., hERG-Sotalol Binding)

A primary focus of sotalol research is its interaction with the human Ether-à-go-go-Related Gene (hERG) potassium channel, a key anti-target associated with drug-induced arrhythmias. nih.govfrontiersin.orgresearchgate.net MD simulations have been employed to investigate the binding of both d- and l-sotalol to the hERG channel. nih.govnih.gov These simulations have predicted comparable binding affinities for both enantiomers, a finding that has been corroborated by electrophysiology experiments. nih.govnih.gov

The simulations reveal that sotalol interacts with key residues within the hERG pore, including the canonical binding residues F656 and Y652. nih.gov Both the d- and l- enantiomers of sotalol have been observed to occupy similar positions within the pore. nih.gov Interestingly, the neutral form of sotalol has been found to bind slightly deeper in the pore compared to its cationic counterpart. nih.gov The binding of sotalol is understood to occur through an open state of the channel, with subsequent inactivation of the hERG channel stabilizing the drug-channel interaction. nih.gov

Computational studies suggest that the cationic form of sotalol primarily remains in the aqueous solution, while the neutral form tends to embed within the cell membrane to interact with the hERG channel. frontiersin.org These simulations have also indicated that sotalol accesses the hERG pore through the intracellular gate, a pathway similar to that of other drugs like dofetilide. escholarship.org

Analysis of Lipid Membrane Permeation and Drug Partitioning

The interaction of sotalol with the lipid membrane is a critical factor in its ability to reach intracellular targets like the hERG channel. nih.govfrontiersin.orgescholarship.orgnih.gov All-atom MD simulations have been used to study the thermodynamics and kinetics of sotalol's translocation across hydrated lipid membranes. nih.govfrontiersin.orgescholarship.orgnih.gov These simulations have shown that the ionization state of sotalol plays a crucial role in its membrane permeation. nih.govescholarship.org

Specifically, only the neutral form of sotalol has been found to accumulate in the membrane interior and is capable of crossing the bilayer on a millisecond timescale, which is relevant for a lipophilic access pathway to the channel. nih.govfrontiersin.orgescholarship.orgnih.gov The computed water-membrane partitioning coefficient for the neutral form shows good agreement with experimental values. nih.govfrontiersin.orgescholarship.orgnih.gov In contrast, a significant energetic barrier exists for the cationic form of sotalol to cross the membrane, leading to much slower translocation kinetics. nih.govfrontiersin.orgescholarship.orgnih.gov This suggests that while the neutral form can cross the membrane, the cationic form is more likely to access the hERG channel via an aqueous pathway through the intracellular gate, possibly after the neutral form has crossed the membrane and become re-protonated. nih.govescholarship.org

| Sotalol Form | Membrane Permeation Characteristics | Primary Access Route to hERG |

| Neutral | Accumulates in the membrane interior; can cross the bilayer. nih.govfrontiersin.orgescholarship.orgnih.gov | Lipophilic pathway. nih.govescholarship.org |

| Cationic (1+) | Large energetic barrier to crossing the membrane; slow translocation. nih.govfrontiersin.orgescholarship.orgnih.gov | Aqueous pathway through the intracellular gate. nih.govescholarship.org |

Conformational Dynamics of Sotalol-Channel Interactions

MD simulations provide a dynamic picture of the interactions between sotalol and ion channels. These simulations show that both sotalol and the interacting protein side chains are flexible and adopt different orientations and conformations to optimize their interactions. nih.gov The binding of sotalol within the hERG pore is not static, and the drug can move within the binding site.

During simulations of sotalol binding, structural changes in the hERG channel have been observed, including distortions of the pore domain and the selectivity filter. escholarship.org These changes may be indicative of the channel transitioning to a different conformational state, such as an inactivated state, which is thought to stabilize the drug-channel interaction. nih.govescholarship.org The interactions between sotalol and hERG residues can be long-lasting and vary between different simulation runs. escholarship.org

Multi-Scale Electrophysiological Modeling

To bridge the gap between molecular-level interactions and cellular-level effects, multi-scale modeling approaches are employed. These models integrate data from atomistic simulations into larger-scale models of cardiac cell electrophysiology.

Cellular Models of Cardiac Electrophysiology (e.g., Ventricular Myocyte Models)

Computational models of cardiac ventricular myocytes are used to simulate the electrical activity of these cells and to predict the effects of drugs like sotalol. nih.govfrontiersin.orgnih.gov These models incorporate mathematical descriptions of the various ion channels and pumps that govern the cardiac action potential. frontiersin.orgresearchgate.netcinc.org

By incorporating the thermodynamic and kinetic parameters derived from MD simulations of sotalol-hERG interactions, these cellular models can predict the functional consequences of hERG channel block. nih.govnih.gov For instance, these models have been used to simulate the effects of sotalol on the action potential duration (APD) in different types of ventricular cells (endocardial, midmyocardial, and epicardial). cinc.org Simulations have shown that sotalol causes a dose-dependent increase in APD and in the differences in APD between these cell types. cinc.org

These cellular models can be further integrated into one-dimensional fiber models or even three-dimensional tissue models to simulate the propagation of the electrical signal through cardiac tissue and to predict effects on the electrocardiogram (ECG). researchgate.netcinc.org For example, such models have been used to show that sotalol-induced changes in the rapid delayed rectifier potassium current (IKr) lead to a decrease in T-wave amplitude and an increase in T-wave dispersion in a pseudo-ECG. researchgate.netcinc.org

Tissue-Scale Models for Action Potential Propagation and Repolarization Dynamics

Computational tissue-scale models are instrumental in bridging the gap between single-cell electrophysiology and organ-level cardiac behavior. These models simulate the propagation of action potentials through cardiac tissue, providing insights into how drugs like Sotalol(1+) affect repolarization dynamics and arrhythmogenesis.

One-dimensional (1D) fiber models are frequently used to represent the transmural heterogeneity of the ventricular wall. cinc.orgresearchgate.net These models are typically composed of a series of interconnected virtual ventricular cells, with specific distributions representing the endocardium, mid-myocardium, and epicardium. cinc.orgresearchgate.net For instance, a common configuration is a 1D fiber of 165 cells with a 50:30:20 distribution of endocardial, mid-myocardial, and epicardial cells, respectively. cinc.orgresearchgate.net By incorporating detailed human ventricular cell models, such as modified versions of the ten Tusscher et al. model, these simulations can investigate the effects of Sotalol(1+) on action potential duration (APD) and its dispersion across the ventricular wall. cinc.orgox.ac.uk

Simulations demonstrate that Sotalol(1+), primarily through its inhibition of the rapid delayed rectifier potassium current (IKr), induces a dose- and rate-dependent increase in APD. cinc.orgresearchgate.net This prolongation is not uniform across the cardiac tissue; it is more pronounced in mid-myocardial cells compared to endocardial and epicardial cells. ox.ac.uk This differential effect leads to an enhancement of transmural APD heterogeneity, a key factor in arrhythmogenesis. cinc.orgox.ac.ukresearchgate.net Studies have quantified this effect, showing that increasing concentrations of Sotalol(1+) progressively widen the difference between the maximum and minimum APD90 (Action Potential Duration at 90% repolarization) along the simulated fiber. cinc.orgresearchgate.net These tissue-level models have been successfully used to study Sotalol(1+)-induced effects by generating pseudo-ECGs from the simulation of these 1D fibers. researchgate.net

Table 1: Effect of Sotalol Concentration on Action Potential Duration (APD90) in Ventricular Cell Models

| Sotalol Concentration (µM) | Cell Type | Change in APD90 (ms) | Key Observation |

|---|---|---|---|

| 30 | Mid-myocardial | Significant Prolongation | Effect is larger in mid-myocardial cells compared to other cell types. ox.ac.uk |

| Increasing Concentrations | All (Endo, Mid, Epi) | Progressive Increase | Increases both APD90 and the transmural dispersion of APD90. cinc.org |

| Varying Concentrations | 1D Fiber (Aggregate) | Dose-dependent Increase | The difference between maximum and minimum APD90 in the fiber increases with concentration. researchgate.net |

Markov Models for Ligand-Gated Ion Channel Interactions (e.g., hERG-Sotalol)

To accurately simulate the effect of Sotalol(1+) at the cellular and tissue levels, it is crucial to model its interaction with its primary molecular target, the hERG (human Ether-à-go-go-Related Gene) potassium channel, which conducts the IKr current. Markov models provide a powerful framework for this, representing the ion channel's different conformational states and the transitions between them.

A novel continuous-time Markov model has been developed specifically to simulate the interaction between Sotalol(1+) and the hERG channel. cinc.orgresearchgate.netox.ac.uk This type of model describes the channel's gating characteristics as well as the dynamics of ligand binding. researchgate.net The model typically includes several key states for the channel: closed (C), open (O), and inactivated (I). cinc.org Drug-bound states (D) are then added to this scheme, representing the channel being blocked by Sotalol(1+) in its various conformations (e.g., closed-blocked, open-blocked, inactivated-blocked). cinc.org

These models are validated using experimental data from hERG expressed in cell lines, such as Human Embryonic Kidney (HEK) cells. ox.ac.uk An important prediction from these functional models is that the affinity of Sotalol(1+) for the hERG channel is state-dependent. nih.gov Specifically, models suggest that Sotalol(1+) has a significantly higher affinity for the inactivated state of the channel compared to the open state—a ratio that has been estimated to be over 50-fold. nih.gov This state-dependent binding is a critical feature that explains the drug's particular electrophysiological profile. frontiersin.org By integrating these detailed Markov models into cellular action potential models, researchers can accurately simulate the Sotalol(1+)-induced reduction in IKr conductance over time, which underlies the observed prolongation of the action potential. ox.ac.uk

Table 2: Key Features of a Markov Model for hERG-Sotalol Interaction

| Model Feature | Description | Significance |

|---|---|---|

| State Diagram | Includes drug-free states (Closed, Open, Inactivated) and sotalol-bound, blocked states. cinc.orgresearchgate.net | Represents the physical conformations of the ion channel and its interaction with the drug. |

| State-Dependent Binding | Sotalol(1+) exhibits different binding affinities for different channel states. | Predicts a >50-fold higher affinity for the inactivated state versus the open state, which is crucial for accurate simulation. nih.gov |

| Validation | Model parameters are calibrated and validated against experimental electrophysiology data. cinc.orgox.ac.uk | Ensures the model's predictive accuracy regarding the drug's effect on ion channel current. |

| Integration | The ion channel model is incorporated into whole-cell and tissue models. cinc.orgresearchgate.net | Allows for the simulation of higher-level effects, such as changes in action potential and ECG. |

Prediction of Drug Effects from Atom to Rhythm (e.g., T-wave Morphology Changes)

Multi-scale modeling provides a comprehensive framework to predict drug effects from the atomic level up to the level of the electrocardiogram (ECG), a concept often termed "atom to rhythm." nih.govnih.govescholarship.org This approach integrates findings from molecular dynamics simulations, ion channel models, cellular models, and tissue-scale simulations to explain and predict clinical observations, such as changes in the T-wave of the ECG. cinc.orgresearchgate.net

For Sotalol(1+), this pipeline begins with atomistic simulations that define how the drug molecule interacts with the hERG channel. nih.govnih.gov The kinetic and thermodynamic parameters derived from these simulations are then used to parameterize the Markov models of the hERG-Sotalol(1+) interaction. nih.govescholarship.org These refined ion channel models are incorporated into single-cell models to predict changes in the action potential shape. cinc.orgresearchgate.net Finally, by simulating a 1D heterogeneous fiber of these cells, a pseudo-ECG can be generated to investigate drug-induced changes in ECG morphology. cinc.orgresearchgate.net

This multi-scale approach has successfully explained the ionic mechanisms behind Sotalol(1+)-induced changes in clinical T-wave morphology. cinc.orgresearchgate.net Clinical data shows that sotalol administration leads to a decrease in T-wave amplitude. cinc.orgresearchgate.net The simulation results replicate this finding and attribute it directly to the Sotalol(1+)-induced inhibition of IKr. cinc.org This inhibition causes a rate- and dose-dependent increase in APD and, crucially, an increase in transmural APD heterogeneity. cinc.orgresearchgate.net The enhanced dispersion of repolarization across the ventricular wall is what manifests as a decrease in T-wave amplitude and an increase in T-wave dispersion in the simulated pseudo-ECG, aligning with clinical observations. cinc.org

Table 3: Predicted Effects of Sotalol on Pseudo-ECG Parameters from Multi-scale Models

| Pseudo-ECG Parameter | Predicted Effect of Sotalol | Underlying Ionic Mechanism |

|---|---|---|

| QT Interval | Prolongation. cinc.org | Prolongation of action potential duration (APD) due to IKr block. cinc.org |

| T-wave Amplitude | Decrease. cinc.orgresearchgate.net | Increased transmural heterogeneity of APD90. cinc.orgresearchgate.net |

| T-wave Dispersion | Increase. researchgate.net | Increased transmural heterogeneity of APD90. researchgate.net |

Quantitative Structure-Activity Relationship (QSAR) and Machine Learning Models

Theoretical Frameworks for Predicting Biological Activity from Chemical Structure

While traditional QSAR models for Sotalol(1+) are not extensively detailed in the literature, the underlying principle of predicting biological activity from chemical structure is central to modern computational pharmacology. Advanced multi-scale simulation pipelines serve as a sophisticated theoretical framework for establishing these relationships. nih.govnih.govescholarship.org This approach moves beyond simple statistical correlations to a physics-based prediction of drug action.

The framework begins with the creation of a detailed, atomistic model of the drug, such as Sotalol(1+), using force fields like CHARMM. frontiersin.org These models are developed for different relevant forms of the drug, such as its cationic (positively charged) and neutral states, as the protonation state can significantly influence its interactions. frontiersin.org

The core of the framework involves using all-atom molecular dynamics (MD) simulations to probe the drug's behavior in a simulated biological environment. frontiersin.orgbiorxiv.org These simulations can elucidate the thermodynamics and kinetics of the drug partitioning into lipid membranes, which is relevant for understanding how it might access the hERG channel. frontiersin.org Furthermore, MD simulations and molecular docking techniques are used to model the direct interaction between the Sotalol(1+) structure and its protein target, the hERG channel. nih.govnih.gov By calculating binding affinities and identifying key interacting residues, these simulations provide a mechanistic, structure-based explanation for the drug's biological activity (i.e., ion channel inhibition). nih.govescholarship.org This entire pipeline constitutes a comprehensive framework for predicting function from structure.

In Silico Prediction of Ion Channel Inhibition and Modulatory Effects

In silico methods are extensively used to predict and analyze the inhibition of ion channels by Sotalol(1+), particularly its interaction with the hERG channel. Molecular dynamics (MD) simulations and molecular docking studies, such as those using the Rosetta software suite, are primary tools for these predictions. nih.govfrontiersin.org

These computational studies model the binding of different forms of sotalol, including its d- and l-enantiomers and its charged and neutral states, to structural models of the hERG channel in its various conformations (e.g., open, closed, inactivated). nih.govfrontiersin.orgescholarship.org Such simulations have predicted that d- and l-sotalol have comparable binding affinities to the hERG channel, a finding that has been validated by subsequent electrophysiology experiments. nih.govnih.gov

Docking studies provide atomistic insights into how Sotalol(1+) fits within the channel's inner pore cavity, identifying key amino acid residues that stabilize the interaction. frontiersin.orgresearchgate.net For methanesulfonanilide drugs like sotalol, residues such as Tyrosine 652 (Y652) and Phenylalanine 656 (F656) are known to be critical determinants of high-potency block. frontiersin.orgresearchgate.net Furthermore, these models can investigate state-dependent binding. For example, simulations suggest that drugs like sotalol can be trapped within the hERG channel pore as the channel gate closes, which has implications for its modulatory effects. frontiersin.org These predictions of channel inhibition, derived from sotalol's chemical structure, are essential inputs for the higher-scale models of cardiac electrophysiology. frontiersin.orgnih.gov

Table 4: Summary of In Silico Findings on Sotalol-hERG Interaction

| In Silico Method | Key Finding/Prediction | Reference |

|---|---|---|

| Molecular Dynamics (MD) Simulations | Predicted comparable hERG binding affinities for d- and l-sotalol. | nih.govnih.gov |

| Molecular Docking (Rosetta) | Identified key interacting residues (e.g., Y652, F656) in the hERG pore. | frontiersin.orgresearchgate.net |

| All-Atom Simulations | Showed that only the neutral form of sotalol can readily cross the lipid membrane, while the cationic form faces a large energetic barrier. | frontiersin.org |

| Structural Modeling | Suggests sotalol can be trapped within the closed-state hERG channel. | frontiersin.org |

Electrophysiological and Pharmacodynamic Studies in Isolated Biological Systems

Investigations in Isolated Myocytes and Tissue Preparations

The direct cellular and tissue-level actions of Sotalol(1+) have been extensively characterized using isolated cardiac myocytes and multicellular tissue preparations. These studies form the bedrock of our understanding of its dual Class II and Class III antiarrhythmic mechanisms.

Sotalol(1+) consistently demonstrates the ability to prolong the action potential duration (APD) and effective refractory period (ERP) in isolated cardiac tissues, a hallmark of Class III antiarrhythmic activity. nih.govfda.govhres.cafda.gov This effect is observed in both atrial and ventricular muscle preparations. fda.govhres.cafda.govnih.govhres.cahres.cahres.ca The prolongation of the plateau phase of the cardiac action potential is a key mechanism underlying its antiarrhythmic effects. fda.govhres.cafda.govnih.govhres.cahres.cahres.ca

Studies on isolated canine ventricular myocardium and Purkinje fibers have shown that d-sotalol, an isomer of sotalol (B1662669), produces concentration-dependent increases in APD at 50% (APD50) and 90% (APD90) repolarization, as well as the effective refractory period in adult tissues. nih.gov In contrast, neonatal cardiac tissues exhibited a biphasic response, with a shortening of repolarization at lower concentrations and a lesser degree of prolongation at higher concentrations compared to adult tissues. nih.gov This suggests age-dependent differences in the cellular response to the compound. nih.gov

The d-isomer of sotalol, which lacks significant beta-blocking activity, produces a similar prolongation of the APD as the racemic mixture, indicating that this Class III effect is independent of beta-adrenoceptor blockade. nih.gov In isolated guinea pig papillary muscles, both d-sotalol and the racemic mixture (dl-sotalol) prolonged APD90 across a range of stimulation cycle lengths. ahajournals.org

| Preparation | Compound | Concentration | Effect on Action Potential Duration (APD) | Reference |

| Adult Canine Myocardium | d-Sotalol | 10⁻⁶ to 10⁻⁴M | Concentration-dependent increase in APD50 and APD90 | nih.gov |

| Neonatal Canine Myocardium | d-Sotalol | 10⁻⁶ and 10⁻⁵M | Decrease in APD50 and APD90 | nih.gov |

| Neonatal Canine Myocardium | d-Sotalol | 10⁻⁴M | Significant increase in APD50 and APD90 (less than adult) | nih.gov |

| Adult Canine Purkinje Fibers | d-Sotalol | 10⁻⁶ to 10⁻⁴M | Concentration-dependent increase in APD50 and APD90 | nih.gov |

| Guinea Pig Papillary Muscle | dl-Sotalol | 10⁻⁴ mol/L | Prolongation of APD90 | ahajournals.org |

| Guinea Pig Papillary Muscle | d-Sotalol | 10⁻⁴ mol/L | Prolongation of APD90 | ahajournals.org |

This table is interactive. Click on the headers to sort the data.

In isolated ventricular tissue, Sotalol(1+) has been shown to cause concentration-dependent increases in contractile force. nih.gov This positive inotropic effect is noteworthy as it is not blocked by previous beta or alpha blockade, nor by catecholamine depletion, suggesting a mechanism distinct from adrenergic receptor stimulation. nih.gov It is hypothesized that this effect may be related to the inhibition of the time-dependent potassium (K+) current, which is also responsible for the increase in APD. nih.gov